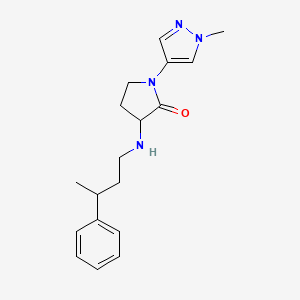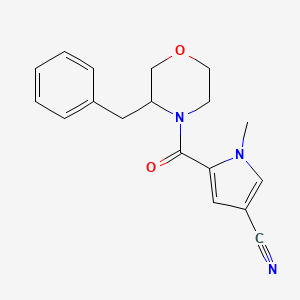
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one, also known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been used recreationally as a stimulant and has been associated with several adverse effects. However, the compound has also shown potential in scientific research applications due to its unique properties.
Mécanisme D'action
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one acts by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This leads to an increase in dopamine levels in the brain, which can result in feelings of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The use of this compound has been associated with several physiological and biochemical effects. These include increased heart rate and blood pressure, hyperthermia, and the release of stress hormones such as cortisol. In addition, the compound has been shown to cause neurotoxicity in animal studies, which may have implications for its use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one in scientific research is its potency as a dopamine reuptake inhibitor, which can allow for the study of the effects of dopamine on behavior and cognition. However, the compound's potential for neurotoxicity and adverse effects on the cardiovascular system must be taken into account when designing experiments.
Orientations Futures
There are several potential future directions for research involving 1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one. These include investigating its potential as a treatment for ADHD and depression, as well as studying its effects on the brain and behavior. In addition, further research is needed to better understand the compound's mechanisms of action and potential for adverse effects.
Méthodes De Synthèse
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one can be synthesized through a multi-step process that involves the reaction of 4-methylpyrazole with 3-phenylbutylamine, followed by the addition of pyrrolidine-2-one. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. This property has led to investigations into its potential use as a treatment for disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
IUPAC Name |
1-(1-methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14(15-6-4-3-5-7-15)8-10-19-17-9-11-22(18(17)23)16-12-20-21(2)13-16/h3-7,12-14,17,19H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSBTXMAAGUZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1CCN(C1=O)C2=CN(N=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639079.png)
![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)

![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)

![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)
![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)


![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)